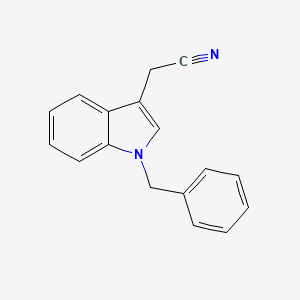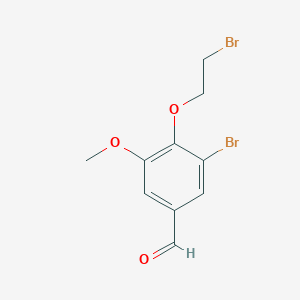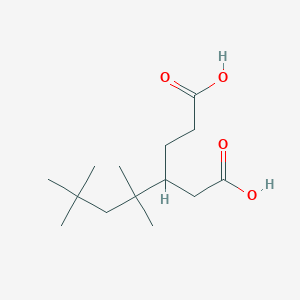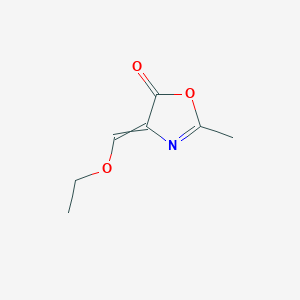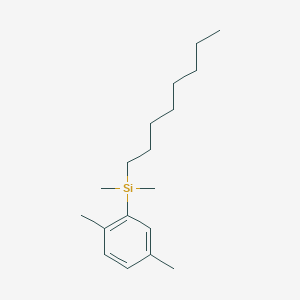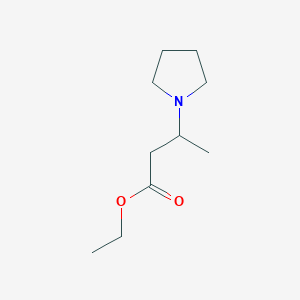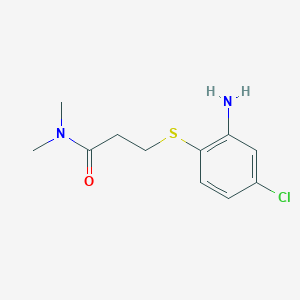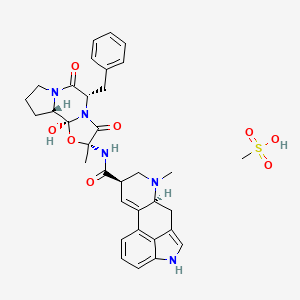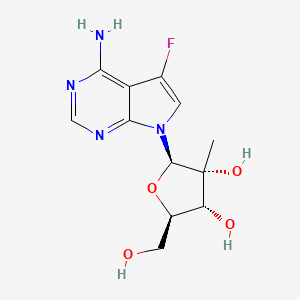
UMM-766
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UMM-766 is a synthetic nucleoside analogue. This compound is of significant interest due to its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a ribofuranosyl moiety, contributes to its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UMM-766 typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a suitably protected ribofuranose derivative with a pyrrolo[2.3-d]pyrimidine precursor. The fluorine atom is introduced via a selective fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
UMM-766 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can be substituted with other nucleophiles, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Applications De Recherche Scientifique
UMM-766 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of UMM-766 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as thymidine kinase and DNA polymerase.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-2-C-methyl-beta-D-ribofuranosyl)-1H-pyrrolo[2.3-d]pyrimidine
- 5-Fluorouracil
- Gemcitabine
Uniqueness
UMM-766 is unique due to its specific combination of a fluorine atom and a ribofuranosyl moiety, which enhances its stability and biological activity. Compared to similar compounds, it may offer improved efficacy and reduced toxicity in certain applications.
Propriétés
Formule moléculaire |
C12H15FN4O4 |
|---|---|
Poids moléculaire |
298.27 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15FN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1 |
Clé InChI |
YOAGQSGRMBEQCY-YUTYNTIBSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |
SMILES canonique |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


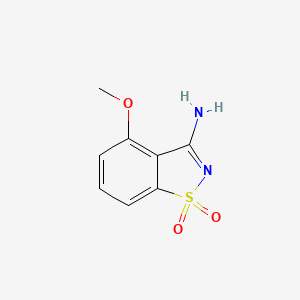

![6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine](/img/structure/B8545482.png)
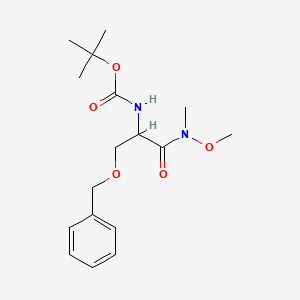
![Silane, [[1-(ethylthio)ethenyl]oxy]trimethyl-](/img/structure/B8545499.png)
